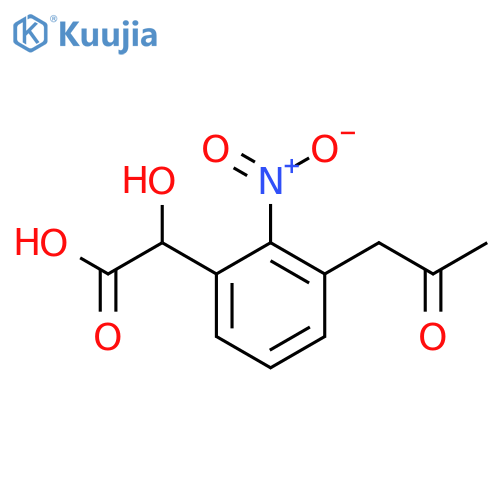

Cas no 1806495-90-8 (2-Nitro-3-(2-oxopropyl)mandelic acid)

2-Nitro-3-(2-oxopropyl)mandelic acid 化学的及び物理的性質

名前と識別子

-

- 2-Nitro-3-(2-oxopropyl)mandelic acid

-

- インチ: 1S/C11H11NO6/c1-6(13)5-7-3-2-4-8(9(7)12(17)18)10(14)11(15)16/h2-4,10,14H,5H2,1H3,(H,15,16)

- InChIKey: WRALRMWHEVHUNE-UHFFFAOYSA-N

- ほほえんだ: OC(C(=O)O)C1=CC=CC(CC(C)=O)=C1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 253.05863707 g/mol

- どういたいしつりょう: 253.05863707 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 253.21

- トポロジー分子極性表面積: 120

- 疎水性パラメータ計算基準値(XlogP): 0.3

2-Nitro-3-(2-oxopropyl)mandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015027081-250mg |

2-Nitro-3-(2-oxopropyl)mandelic acid |

1806495-90-8 | 97% | 250mg |

480.00 USD | 2021-06-17 | |

| Alichem | A015027081-1g |

2-Nitro-3-(2-oxopropyl)mandelic acid |

1806495-90-8 | 97% | 1g |

1,579.40 USD | 2021-06-17 | |

| Alichem | A015027081-500mg |

2-Nitro-3-(2-oxopropyl)mandelic acid |

1806495-90-8 | 97% | 500mg |

790.55 USD | 2021-06-17 |

2-Nitro-3-(2-oxopropyl)mandelic acid 関連文献

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

2-Nitro-3-(2-oxopropyl)mandelic acidに関する追加情報

Recent Advances in the Study of 2-Nitro-3-(2-oxopropyl)mandelic acid (CAS: 1806495-90-8)

2-Nitro-3-(2-oxopropyl)mandelic acid (CAS: 1806495-90-8) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug discovery, particularly as a precursor or intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.

The compound's unique structure, featuring a nitro group and a mandelic acid backbone, makes it a versatile candidate for further chemical modifications. Recent publications have highlighted its role in the development of enzyme inhibitors and its potential as a scaffold for designing novel therapeutics. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Nitro-3-(2-oxopropyl)mandelic acid exhibit inhibitory activity against specific kinases involved in inflammatory pathways, suggesting its utility in treating chronic inflammatory diseases.

In addition to its pharmacological potential, the compound has also been investigated for its chemical reactivity. A recent study in Organic Letters detailed a novel synthetic route for 2-Nitro-3-(2-oxopropyl)mandelic acid, optimizing yield and purity for large-scale production. This advancement is critical for facilitating further research and potential commercialization of the compound. The study also explored its stability under various conditions, providing valuable insights for storage and handling in laboratory settings.

Another area of interest is the compound's mechanism of action at the molecular level. Preliminary in vitro studies have shown that 2-Nitro-3-(2-oxopropyl)mandelic acid interacts with specific protein targets, modulating their activity. For example, a 2024 preprint on bioRxiv reported that the compound binds to a key regulatory protein in cancer cells, inducing apoptosis. While these findings are promising, further in vivo studies are needed to validate its efficacy and safety as a therapeutic agent.

Despite the progress, challenges remain in the development of 2-Nitro-3-(2-oxopropyl)mandelic acid-based therapies. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Recent reviews in Expert Opinion on Drug Discovery have emphasized the importance of structural optimization to enhance the compound's pharmacokinetic properties while minimizing toxicity. Collaborative efforts between chemists and biologists are essential to overcome these hurdles.

In conclusion, 2-Nitro-3-(2-oxopropyl)mandelic acid (CAS: 1806495-90-8) represents a promising candidate in chemical biology and drug discovery. Its unique structural features and biological activities warrant further investigation, particularly in the context of targeted therapies for inflammatory and oncological diseases. Future research should focus on optimizing its chemical properties, elucidating its mechanisms of action, and advancing preclinical studies to pave the way for clinical applications.

1806495-90-8 (2-Nitro-3-(2-oxopropyl)mandelic acid) 関連製品

- 1339885-83-4(4-(1h-pyrazol-1-yl)pyrrolidin-3-ol)

- 2034530-98-6((2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone)

- 22214-29-5((3E)-4-(3-Hydroxyphenyl)-3-buten-2-one)

- 745802-71-5(N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide)

- 1488273-23-9(3-(oxolan-3-yloxy)propanoic acid)

- 306976-63-6(Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate)

- 2229085-46-3(2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine)

- 1227578-25-7(5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile)

- 2093164-42-0(tert-butyl N-3-(sulfamoylmethyl)phenylcarbamate)

- 2097888-53-2(N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide)